4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a hydroxymethyl group, a methylamino group, an imidazole ring, a thio group, an acetamido group, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar compounds. For instance, an efficient P(V)-N activation strategy has been developed for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine triphosphates .Scientific Research Applications
Synthesis and Biological Activity
Research on benzimidazole derivatives and imidazole compounds has highlighted their significance in medicinal chemistry, particularly due to their anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of benzimidazoles, such as N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives, have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential when compared to common medicines like Indomethacin (R. Bhor & K. Sable, 2022). This suggests that compounds with a benzimidazole core can be tailored for enhanced biological activities, including anti-inflammatory effects.
Properties
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFVCBPWZTYJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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